2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid
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Overview
Description
2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound is selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-lysine: Used for the same purpose but has a different side chain.
Fmoc-L-glutamic acid: Similar in function but differs in the structure of the side chain.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidin-2-YL}methoxy)acetic acid is unique due to its specific combination of protecting groups, which provides versatility in peptide synthesis. The presence of both Fmoc and Boc groups allows for selective protection and deprotection steps, facilitating the synthesis of complex peptides .
Properties
IUPAC Name |
2-[[(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O7/c1-27(2,3)36-26(33)29-13-17(12-18(29)14-34-16-24(30)31)28-25(32)35-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIFIXDSXWRNNF-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1COCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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